molecular formula C15H17N3O2 B12529070 Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- CAS No. 821776-63-0

Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro-

Cat. No.: B12529070
CAS No.: 821776-63-0
M. Wt: 271.31 g/mol
InChI Key: OMMZNMXOANACDD-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro-: is an organic compound that belongs to the class of benzonitriles This compound is characterized by the presence of a nitrile group attached to a benzene ring, along with a cyclopentyl-2-propenylamino group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination: The cyclopentyl-2-propenylamino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable amine with a halogenated precursor.

    Nitrile Formation: The nitrile group can be introduced through a dehydration reaction of an amide or by using a cyanation reagent such as sodium cyanide.

Industrial Production Methods

Industrial production of Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzonitriles depending on the electrophile used.

Scientific Research Applications

Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro-: has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and interact with enzymes or receptors. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-(trifluoromethyl): Similar structure but with a trifluoromethyl group instead of a nitro group.

    Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-chloro-: Contains a chloro group instead of a nitro group.

Uniqueness

  • The presence of the nitro group in Benzonitrile, 4-(cyclopentyl-2-propenylamino)-2-nitro- imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

CAS No.

821776-63-0

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

4-[cyclopentyl(prop-2-enyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C15H17N3O2/c1-2-9-17(13-5-3-4-6-13)14-8-7-12(11-16)15(10-14)18(19)20/h2,7-8,10,13H,1,3-6,9H2

InChI Key

OMMZNMXOANACDD-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1CCCC1)C2=CC(=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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